![molecular formula C9H13O4 B2920472 (1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid CAS No. 2055841-08-0](/img/structure/B2920472.png)
(1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid , often referred to as BCCP , is a non-proteinogenic amino acid. It plays a crucial role in the biosynthesis of the plant hormone ethylene . Ethylene is involved in various developmental processes and responses to both biotic and abiotic stresses in plants .
Synthesis Analysis
The asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid , a related compound, has been described in the literature. The process includes PTC alkylation (S N 2) , followed by homogeneous S N 2’ cyclization and disassembly of the resultant Ni(II) complex .
Molecular Structure Analysis
The molecular structure of (1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid consists of a cyclopropane ring with a carboxylic acid group attached. The stereochemistry at the two chiral centers is (1R,2S) . The butoxycarbonyl group provides stability and facilitates synthetic manipulations .
Chemical Reactions Analysis
(1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid participates in various chemical reactions. Notably, it serves as a precursor for the biosynthesis of ethylene. The conversion of methionine to S-adenosyl L-methionine (SAM) by SAM synthetase leads to the subsequent formation of 1-aminocyclopropane 1-carboxylic acid (ACC) via ACC synthase (ACS) . ACC is then oxidized to ethylene by ACC oxidase (ACO) . This pathway is critical for ethylene production in plants .
Scientific Research Applications
Synthesis and Structural Analysis
- Facile Synthesis and Resolution: A study reported the preparation of enantiomerically pure cyclopropane analogues, demonstrating the stereoselectivity of cyclopropanation and efficiency in subsequent transformations (Jiménez et al., 2001).
- Molecular Structure and Conformation: X-ray analysis was used to determine the molecular structure of a derivative of 1-aminocyclopropanecarboxylic acid, revealing insights into its molecular conformation and hydrogen bonding patterns (Cetina et al., 2003).
- Chiral Auxiliary and Efficient Protecting Group: Cyclopropanation of alkenylboronic esters using a chiral auxiliary led to the development of boron-containing functionalized bicyclopropanes, useful in various chemical transformations (Luithle & Pietruszka, 2000).
Applications in Biochemistry and Polymer Science
- Ethylene Precursor in Plants: Research identified a major conjugate of 1-aminocyclopropane-1-carboxylic acid in plants, contributing to the understanding of ethylene biosynthesis (Hoffman, Yang, & McKeon, 1982).
- Polymer Synthesis: The radical polymerization of cyclic monomers derived from cyclopropane carboxylic acids led to the creation of hard, transparent, crosslinked polymers, indicating potential applications in materials science (Moszner et al., 1999).
Stereochemistry and Peptide Research
- Stereoselective Synthesis in Peptide Coupling: Research achieved the stereoselective synthesis of cyclopropane carboxylic acid derivatives, which were then incorporated into dipeptides, highlighting applications in peptide chemistry (Meiresonne, Mangelinckx, & Kimpe, 2012).
Mechanism of Action
Target of Action
It’s structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is a direct precursor of the plant hormone ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Mode of Action
Considering its structural similarity to acc, it might interact with similar targets, such as acss and acos . These enzymes play crucial roles in the biosynthesis of ethylene, a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
Biochemical Pathways
Acc, a structurally similar compound, is involved in the ethylene biosynthetic pathway . This pathway starts with the conversion of the amino acid methionine to SAM by SAM synthetase and the subsequent conversion of SAM to ACC, catalyzed by ACS . ACC is then oxidized to ethylene by ACO .
Result of Action
Acc, a structurally similar compound, plays a signaling role independent of its role in ethylene biosynthesis . It’s involved in regulating plant development and is implicated in cell wall signaling, guard mother cell division, and pathogen virulence .
Action Environment
Environmental factors can significantly influence the biosynthesis and action of plant hormones like ethylene .
properties
IUPAC Name |
(1R,2S)-2-butoxycarbonylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-3-4-13-9(12)7-5-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSPVAXZXBCUSV-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H]1C[C@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid |
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